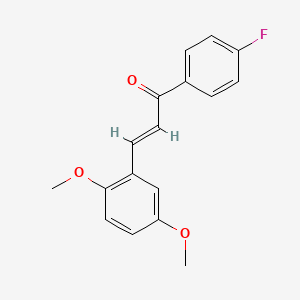

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEXAQQSIRHLFE-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the reaction. Additionally, solvent recovery and recycling methods can be employed to reduce waste and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chalcone bioactivity is highly dependent on substitution patterns. Below is a comparative analysis of key analogs:

Structure–Activity Relationship (SAR) Insights

Electronegative Substitutions :

- Halogens (e.g., 4-fluoro on ring B) improve potency by enhancing electronic interactions with targets. For example, compound 2j (4-bromo/4-fluoro) exhibits an IC50 of 4.703 μM , outperforming methoxy-substituted analogs like 2n (IC50 = 25.07 μM) .

- Methoxy groups on ring A (e.g., 2,5-dimethoxy in the target compound) may reduce binding affinity due to decreased electronegativity but improve solubility .

Ring Planarity and Geometry: Dihedral angles between rings A and B influence molecular planarity.

Antimicrobial Activity :

- Chalcones with 2,6-dimethoxy (e.g., 4c ) or acridinyl substitutions demonstrate potent anti-efflux activity against S. aureus (MIC = 12.5 μM), highlighting the role of bulky substituents in disrupting bacterial membranes .

Antioxidant and Radioprotective Effects: Biphenyl chalcones (e.g., C5) with 4-methoxy groups reduce lipid peroxidation (TBARS levels) in irradiated E.

Crystallographic and Computational Studies

- The crystal structure of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveals intermolecular C–H···O and π–π stacking interactions, stabilizing the enone conformation . Similar interactions are expected in the target compound, given its structural homology.

- Mercury software analyses indicate that methoxy and fluoro groups influence packing patterns and void spaces in crystal lattices, which may correlate with stability and bioavailability .

Biological Activity

The compound (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is part of a class of compounds known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This chalcone features a prop-2-en-1-one backbone with specific substitutions that enhance its biological activity:

- Structure :

- Prop-2-en-1-one backbone

- Substituents: 2,5-dimethoxyphenyl and 4-fluorophenyl groups

The presence of methoxy and fluorine groups contributes to its solubility and reactivity, making it a candidate for various biological studies.

Anticancer Properties

Research indicates that chalcones exhibit significant anticancer effects. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in melanoma cells, leading to increased expression of cyclins and activation of the DNA damage response pathway .

- Apoptosis Induction : Mechanisms include mitochondrial dysfunction, increase in pro-apoptotic proteins (Bax), and activation of caspases .

Antimicrobial Activity

Chalcones, including this compound, have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage associated with chronic diseases.

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

- Michael Acceptors : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, reacting with nucleophiles in proteins.

- Enzyme Modulation : It influences various signaling pathways by modulating enzyme activities involved in cell proliferation and apoptosis.

Case Studies

Several studies have focused on the biological effects of chalcone derivatives:

- Melanoma Cell Studies : A study highlighted that treatment with chalcone derivatives led to significant apoptosis in melanoma cell lines (A2058 and BLM) after 48 hours, indicating its potential as an anticancer agent .

- Antibacterial Studies : Research on similar compounds has shown enhanced antibacterial activity against strains like Staphylococcus aureus, suggesting that modifications in the chalcone structure can improve efficacy against resistant bacteria .

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to other chalcones:

| Compound Name | Structural Features | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Prop-2-en-1-one backbone; dimethoxy and fluorine substitutions | Antioxidant, antimicrobial, anticancer | Cell cycle arrest, apoptosis induction |

| (2E)-3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | Similar backbone; different substitutions | Anticancer properties | Modulation of cell signaling |

| (2E)-3-(3-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Hydroxy group substitution | Anti-inflammatory | Inhibition of inflammatory mediators |

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-fluoroacetophenone (1 mol) and 2,5-dimethoxybenzaldehyde (1 mol) is dissolved in ethanol (15–20 mL), followed by dropwise addition of 20% KOH (5 mL) under stirring at room temperature for 4–6 hours. The product is filtered, washed, dried, and recrystallized from ethanol . Optimization includes solvent choice (e.g., ethanol for solubility and slow evaporation for crystal growth) and catalyst concentration adjustments to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C at ~1600 cm⁻¹).

- ¹H NMR : Assigns proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–8.0 ppm).

- Single-crystal XRD : Resolves 3D structure (orthorhombic system, space group P2₁2₁2₁, unit cell parameters a = 6.47 Å, b = 12.93 Å, c = 16.72 Å) .

- HRMS : Validates molecular mass (±1 ppm accuracy).

Advanced Research Questions

Q. How do DFT calculations align with experimental data for this compound’s electronic and geometric properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and HOMO-LUMO energies. For example:

Q. What methodologies are used to evaluate nonlinear optical (NLO) properties, and what results are observed?

Second harmonic generation (SHG) and hyperpolarizability (β) calculations via DFT assess NLO potential. For analogous chalcones, β values range from 1.5–3.5 × 10⁻³⁰ esu, with SHG efficiency ~5× urea . Polarizable substituents (e.g., methoxy, fluoro) enhance charge transfer, critical for NLO activity.

Q. How is antimicrobial activity tested, and what factors influence efficacy?

The compound is screened against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) using agar diffusion or microdilution (MIC assays). Activity is concentration-dependent (e.g., MIC = 64–128 µg/mL) . Substituent effects (e.g., electron-withdrawing fluoro groups) improve membrane penetration and target binding.

Q. What strategies resolve contradictions between computational predictions and experimental observations?

- Solvent effects : Include polarizable continuum models (PCM) in DFT to match UV-Vis data .

- Crystallographic vs. gas-phase geometry : Compare XRD data with gas-phase DFT structures to identify packing influences .

- Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility in solution .

Q. How can substituent variation (e.g., methoxy vs. chloro) modulate biological or optical properties?

Comparative studies show:

- Methoxy groups : Enhance π-conjugation (red-shifted UV-Vis) and antimicrobial activity via increased lipophilicity .

- Fluoro substituents : Improve thermal stability and NLO response via strong electron-withdrawing effects .

Structure-activity relationships (SAR) are quantified using Hammett constants (σ) or Fukui indices .

Q. What advanced techniques characterize reaction intermediates or degradation products?

- LC-MS/MS : Tracks intermediates (e.g., enolates) during synthesis.

- TGA-DSC : Identifies thermal decomposition pathways (e.g., mass loss at 200–300°C).

- In-situ IR/Raman : Monitors real-time bond formation/cleavage .

Methodological Tables

Table 1. Key crystallographic parameters from single-crystal XRD

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell (Å) | a = 6.4704, b = 12.9304, c = 16.7181 |

| Z | 4 |

| Density (g/cm³) | 1.423 |

Table 2. Antimicrobial activity (MIC, µg/mL)

| Pathogen | MIC (µg/mL) |

|---|---|

| S. aureus | 64 |

| E. coli | 128 |

| C. albicans | 256 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.